2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Description
Structural Classification within Heterocyclic Chemistry
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine belongs to the 1,2,4-oxadiazole family, a five-membered heterocyclic system containing two nitrogen atoms and one oxygen atom. The compound features a 1,2,4-oxadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with an ethanamine side chain (Figure 1). This architecture places it within the broader class of nitrogen-oxygen heterocycles, which are characterized by their aromaticity and electronic delocalization.
The 1,2,4-oxadiazole ring exhibits moderate aromaticity ($$I_5 = 39$$), distinguishing it from more aromatic systems like benzene or pyridine. Its electronic properties arise from the conjugated $$\pi$$-system involving the N–O bond, which stabilizes the ring while allowing electrophilic substitution at specific positions. The ethanamine side chain introduces a primary amine functionality, enhancing hydrogen-bonding potential and solubility in polar solvents.
Table 1: Comparative Analysis of Heterocyclic Systems
| Heterocycle | Aromaticity Index ($$I_5$$) | Key Functional Features |
|---|---|---|
| Benzene | 100 | Fully conjugated $$\pi$$-system |
| Pyridine | 89 | Nitrogen-induced dipole |
| 1,2,4-Oxadiazole | 39 | N–O bond polarization |
| 1,3,4-Oxadiazole | 67 | Higher thermal stability |
Historical Context of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry
First synthesized in 1884 by Tiemann and Krüger, 1,2,4-oxadiazoles remained understudied until the 1990s. Their resurgence in medicinal chemistry stems from three factors:
- Bioisosteric versatility : The 1,2,4-oxadiazole ring serves as a stable replacement for ester or amide groups, mitigating hydrolysis risks while maintaining similar hydrogen-bonding profiles.
- Drug development milestones : Ataluren (PTC124), a 1,2,4-oxadiazole-containing drug candidate for nonsense mutation disorders, demonstrated clinical viability in the 2000s.
- Broad bioactivity : Since 2010, over 200 patents have highlighted 1,2,4-oxadiazole derivatives with anticancer, antimicrobial, and neuroprotective activities.
The compound’s ethanamine side chain reflects modern design strategies to enhance blood-brain barrier penetration, as seen in CNS-targeted agents like fasiplon.
Significance of Methoxy-Substituted Aromatic Systems in Bioactive Compounds
The 4-methoxyphenyl substituent contributes critically to the compound’s bioactivity through:
- Lipophilicity modulation : The methoxy group ($$-\text{OCH}_3$$) increases logP by ~0.7 compared to unsubstituted phenyl, balancing membrane permeability and aqueous solubility.
- Electron donation : Methoxy’s +M effect enhances $$\pi$$-$$\pi$$ stacking with aromatic residues in enzyme binding pockets, as observed in kinase inhibitors.
- Metabolic stability : Unlike hydroxyl groups, methoxy substituents resist phase II glucuronidation, extending half-life in vivo.
Table 2: Methoxy-Containing Drugs and Targets
| Drug | Target | Methoxy Role |
|---|---|---|
| Tamoxifen | Estrogen receptor | Hydrophobic interaction |
| Verapamil | L-type calcium channel | $$\pi$$-stacking enhancement |
| Ataluren | Ribosomal stop codon | Bioisosteric replacement |
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-15-9-4-2-8(3-5-9)11-13-10(6-7-12)16-14-11/h2-5H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZACEUGSCZILP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406779 | |
| Record name | 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885953-52-6 | |
| Record name | 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
This is the most common and efficient method. It involves the reaction of an amidoxime intermediate with activated carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides to form the oxadiazole ring. Catalysts like pyridine or tetrabutylammonium fluoride (TBAF) improve yields and reaction rates.
- Amidoximes are typically prepared by reacting hydroxylamine with nitriles.
- The carboxylic acid derivative corresponding to the 4-methoxyphenyl group is used to introduce the aromatic substituent.
- Coupling reagents such as EDC, DCC, CDI, or T3P are employed to activate the carboxylic acid esters, facilitating cyclization.
- Reaction conditions vary from room temperature to reflux, with reaction times ranging from 0.5 to 12 hours depending on the reagents and catalysts used.
Microwave irradiation has been applied to this method to shorten reaction times significantly and improve yields, offering a greener and more efficient approach.
1,3-Dipolar Cycloaddition
This method involves the cycloaddition of nitrile oxides and nitriles to form the oxadiazole ring. Although conceptually straightforward, it suffers from poor yields and side reactions such as dimerization of nitrile oxides. Catalysts like platinum(IV) complexes have been used to improve the reaction but are costly and less practical for large-scale synthesis.
Specific Preparation of this compound
Based on the general methods above, the preparation of this compound involves:
Step 1: Synthesis of 4-Methoxyphenyl Amidoxime
The amidoxime is prepared by reacting 4-methoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) under reflux or microwave conditions. This step yields the 4-methoxyphenyl amidoxime intermediate.
Step 2: Cyclization with Activated Ethanoic Acid Derivative
The amidoxime is then reacted with an activated ethanoic acid derivative (such as ethyl bromoacetate or ethyl chloroacetate) or its ester form to introduce the ethanamine side chain. Activation can be achieved using coupling reagents like T3P or carbodiimides (EDC, DCC).
Step 3: Reduction or Functional Group Transformation
If the side chain is introduced as an ester or other protected form, subsequent reduction or substitution reactions convert it into the ethanamine moiety.
Detailed Synthetic Procedure Example
| Step | Reagents and Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-Methoxybenzonitrile + Hydroxylamine hydrochloride + Base (Na2CO3) in ethanol, reflux or microwave irradiation | Formation of 4-methoxyphenyl amidoxime | Yields range 70–90%; microwave reduces time to 15–30 min |
| 2 | Amidoxime + Ethyl bromoacetate + Base (e.g., K2CO3) in DMF or DMSO, room temperature to 80 °C, 12 h | Cyclization to form 1,2,4-oxadiazole ring with ester side chain | Moderate to high yields (60–90%) |
| 3 | Reduction of ester to ethanamine using hydrazine hydrate or catalytic hydrogenation (Pd/C) | Conversion of ester side chain to ethanamine | High yields; Pd/C with ammonium formate is effective reducing system |
Research Findings and Optimization
Microwave-Assisted Synthesis : Microwave irradiation has been shown to drastically reduce reaction times for amidoxime formation and cyclization steps while maintaining or improving yields (up to 90%) and reducing solvent use, aligning with green chemistry principles.
Catalyst and Coupling Agent Effects : Use of T3P as a coupling reagent enhances yield and simplifies purification but is relatively expensive. Pyridine and TEA serve as effective bases and catalysts in these reactions.
Solvent and Temperature Optimization : Reactions in aqueous or mixed solvent systems under reflux or mild heating conditions (60–80 °C) provide good yields with easier work-up procedures.
Reduction Strategies : Ammonium formate with Pd/C catalyst is a novel and efficient system for reducing oxadiazole intermediates to ethanamine derivatives, providing high purity products with yields around 90%.
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Catalysts/Reagents | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Amidoxime + Acyl Chloride | Amidoxime, acyl chloride | Room temp to reflux, 0.5–6 h | Pyridine, TBAF | 87–97% | High yield, simple work-up | Possible side products |
| Amidoxime + Ester + Coupling Reagent | Amidoxime, methyl/ethyl ester | 60–80 °C, 4–24 h | T3P, EDC, DCC | 35–93% | Catalyst-free options, aqueous media possible | Longer reaction time |
| Microwave-Assisted Cyclization | Amidoxime, acyl chloride/ester | Microwave irradiation, minutes | NH4F/Al2O3, K2CO3 | Good to excellent | Fast, green chemistry | Requires microwave setup |
| 1,3-Dipolar Cycloaddition | Nitrile oxide, nitrile | Room temp, up to 72 h | Pt(IV) catalyst | Low yields | Mild conditions | Expensive catalyst, purification issues |
| Reduction of Oxadiazole Intermediates | Oxadiazole derivative | 60 °C, 1 h | Pd/C, ammonium formate | ~90% | Efficient, clean reduction | Requires catalyst handling |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the ethanamine side chain, potentially leading to ring-opening or amine reduction products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced amines or ring-opened products.
Substitution: Substituted oxadiazoles or phenyl derivatives.
Scientific Research Applications
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance binding affinity and specificity, while the ethanamine side chain can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related 1,2,4-oxadiazole derivatives, focusing on substituents, biological activity, and physicochemical properties.
Key Differences and Implications
Substituent Effects on Lipophilicity and Bioavailability
- The 4-methoxyphenyl group in the target compound provides moderate lipophilicity (LogP ~1.5), balancing membrane permeability and solubility. In contrast, the 4-octylphenyl substituent in compound 5a drastically increases LogP (>5), favoring CNS penetration but limiting aqueous solubility .
- The piperazine group in compound 44 introduces basicity, enhancing solubility in acidic environments (e.g., gastric fluid) and enabling interactions with bacterial efflux pumps .
However, direct evidence for this is lacking in the provided sources. Compound 44 demonstrates specific activity against E. coli efflux pumps due to its chloropyridyl-piperazine motif, highlighting how heterocyclic extensions can redirect biological targeting .
Synthetic Accessibility
- The target compound and its hydrochloride salt were synthesized with moderate yields (discontinued commercial availability suggests scalability challenges) . In contrast, 5a is synthesized in 99% yield, indicating that bulkier alkyl groups (e.g., octyl) may stabilize intermediates during cyclization .
Safety and Handling While explicit toxicity data for the target compound is unavailable, structurally related oxadiazoles (e.g., ) require precautions due to acute oral toxicity and skin irritation .
Tables
Table 1: Physicochemical Comparison
| Property | Target Compound | 5a | 44 | Butanoic Acid Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 219.24 | 329.45 | 408.29 | 277.27 |
| LogP (estimated) | ~1.5 | >5 | ~2.0 | ~0.5 |
| Water Solubility | Low | Very Low | Moderate | High |
Biological Activity
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this oxadiazole derivative, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure
The compound features a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group. Its chemical formula is C10H12N4O, and it has been synthesized for various biological evaluations.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines.
Key Findings:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). In vitro studies reported IC50 values in the low micromolar range (15.63 µM against MCF-7) .
- Mechanism of Action : Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells. Specifically, it was found to increase the expression levels of p53 and activate caspase-3 cleavage, which are critical markers for apoptosis .
Comparative Analysis:
The following table summarizes the IC50 values of this compound compared to standard chemotherapeutics:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.63 |
| Doxorubicin | MCF-7 | 10.38 |
| Tamoxifen | MCF-7 | 10.38 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity.
Research Insights:
- Antibacterial Activity : The compound demonstrated moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 8.00 to 32.00 µg/mL against various strains .
Summary of Antimicrobial Efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16.00 |
| Escherichia coli | 32.00 |
| Bacillus subtilis | 8.00 |
Case Studies
Several case studies have highlighted the therapeutic potential of oxadiazole derivatives in clinical settings.
- Case Study on Cancer Treatment : A study involving a series of oxadiazole derivatives found that compounds similar to this compound exhibited enhanced cytotoxicity compared to traditional agents like doxorubicin and tamoxifen .
- Antimicrobial Applications : Another case study focused on the use of oxadiazole derivatives in treating infections caused by resistant bacterial strains, showing significant promise in overcoming antibiotic resistance .
Q & A
Q. What analytical techniques resolve conflicting structural interpretations of synthetic intermediates?
- Combine 2D NMR (HSQC, HMBC) to assign ambiguous proton environments. LC-MS/MS can identify byproducts (e.g., hydrolysis derivatives). ’s use of HRMS and NMR for oxadiazole derivatives ensures intermediate purity and correct regiochemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
